cyclohexa-2,5-diene-1-carbonyl-CoA

CAS No.:

Cat. No.: VC1836231

Molecular Formula: C28H42N7O17P3S

Molecular Weight: 873.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H42N7O17P3S |

|---|---|

| Molecular Weight | 873.7 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate |

| Standard InChI | InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

| Standard InChI Key | GHVYLQATKJQWLV-TYHXJLICSA-N |

| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |

| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |

Introduction

Chemical Structure and Properties

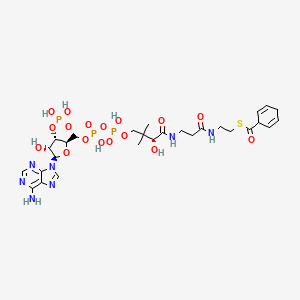

Cyclohexa-2,5-diene-1-carbonyl-CoA is an acyl-CoA compound that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-2,5-diene-1-carboxylic acid . This metabolite contains a non-aromatic cyclohexadiene ring structure that distinguishes it from its precursor, benzoyl-CoA. The compound's unique structural characteristics enable it to participate in specific enzymatic reactions within anaerobic bacterial metabolic pathways.

Molecular Properties

The detailed molecular properties of cyclohexa-2,5-diene-1-carbonyl-CoA provide insight into its biochemical behavior and reactivity in metabolic processes.

Table 1: Chemical Properties of Cyclohexa-2,5-diene-1-carbonyl-CoA

| Property | Value |

|---|---|

| PubChem CID | 9543190 |

| Molecular Formula | C28H42N7O17P3S |

| Molecular Weight | 873.7 g/mol |

| Exact Mass | 873.15707506 Da |

| XLogP3-AA | -4 |

| Hydrogen Bond Donor Count | 9 |

| Hydrogen Bond Acceptor Count | 22 |

| Rotatable Bond Count | 21 |

Source: Computed properties from PubChem

Structure Identification and Nomenclature

The compound is registered in multiple biochemical databases with various synonyms and identifiers, reflecting its significance in metabolic research.

Table 2: Identifiers and Synonyms

| Database | Identifier |

|---|---|

| ChEBI ID | CHEBI:27610 |

| KEGG ID | C09809 |

| Lipid Maps ID | LMFA07050311 |

| Metabolomics Workbench ID | 51388 |

| Wikidata | Q27103224 |

Common Synonyms:

-

Cyclohex-2,5-dienecarbonyl-CoA

-

Cyclohex-2,5-diene-1-carbonyl-CoA

-

Cyclohex-2,5-diene-1-carboxyl-CoA

-

Cyclohex-2,5-diene-1-formyl-CoA

-

Cyclohex-2,5-dienecarboxyl-coenzyme A

The IUPAC name of this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate .

Biochemical Role in Anaerobic Metabolism

Cyclohexa-2,5-diene-1-carbonyl-CoA occupies a central position in the anaerobic degradation pathway of aromatic compounds, particularly in the metabolism of benzoyl-CoA, which serves as a common intermediate for various aromatic substrates.

Benzoyl-CoA Degradation Pathway

The benzoyl-CoA degradation pathway represents a fundamental process in anaerobic bacteria that can metabolize aromatic compounds. Cyclohexa-2,5-diene-1-carbonyl-CoA is generated as the first intermediate in this pathway following the dearomatization of benzoyl-CoA .

Table 3: Key Steps in the Benzoyl-CoA Degradation Pathway

| Step | Reaction | Enzyme | Cofactors Required |

|---|---|---|---|

| 1 | Benzoyl-CoA → Cyclohexa-2,5-diene-1-carbonyl-CoA | Benzoyl-CoA reductase | ATP, reduced ferredoxin |

| 2 | Cyclohexa-2,5-diene-1-carbonyl-CoA → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | None (hydration reaction) |

| 3 | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA → Further metabolism | Various enzymes | Multiple |

The central pathway begins with the ATP-dependent reduction of benzoyl-CoA by benzoyl-CoA reductase, which transfers electrons to the aromatic ring, resulting in the formation of cyclohexa-2,5-diene-1-carbonyl-CoA (also referred to as dienoyl-CoA) . This dearomatization step requires a significant amount of energy, with approximately 1 ATP consumed per electron transferred .

Enzymatic Transformations

Following its formation, cyclohexa-2,5-diene-1-carbonyl-CoA undergoes hydration by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which catalyzes the addition of water to one of the double bonds in the ring. This reaction produces 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (6-OH-cyclohexenoyl-CoA) .

The equilibrium between cyclohexa-2,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is nearly equal, with both compounds present in similar concentrations at equilibrium . This balanced equilibrium is significant for the regulation of flux through this metabolic pathway.

Organism-Specific Pathways and Enzymes

The metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA varies among different bacterial species, reflecting adaptations to diverse ecological niches and metabolic requirements.

Bacterial Species and Metabolic Variations

Research has identified cyclohexa-2,5-diene-1-carbonyl-CoA hydratase activity in several anaerobic bacteria that can grow on aromatic compounds, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria .

Table 4: Bacterial Species and Their Enzymes Involved in Cyclohexa-2,5-diene-1-carbonyl-CoA Metabolism

| Bacterial Species | Metabolic Type | Enzyme Activity | Specificity |

|---|---|---|---|

| Thauera aromatica | Denitrifying | Dienoyl-CoA hydratase (28 kDa) | Highly specific for cyclic 1,5-dienoyl-CoA |

| Geobacter metallireducens | Iron-reducing | BamR (dienoyl-CoA hydratase) | Specific for dienoyl-CoA → 6-OH-cyclohexenoyl-CoA |

| Syntrophus aciditrophicus | Fermenting | BamR (dienoyl-CoA hydratase) | Specific for dienoyl-CoA → 6-OH-cyclohexenoyl-CoA |

| Desulfococcus multivorans | Sulfate-reducing | Dienoyl-CoA hydratase | Activity detected in cell extracts |

| Rhodopseudomonas palustris | Phototrophic | No dienoyl-CoA hydratase activity | Uses alternative pathway |

Sources: Based on information from

Enzymatic Characterization

The enzymes involved in cyclohexa-2,5-diene-1-carbonyl-CoA metabolism have been characterized in several bacterial species, providing valuable insights into their biochemical properties and specificities.

| Enzyme Source | Km (μM) | Vmax (μmol min⁻¹mg⁻¹) | Specificity |

|---|---|---|---|

| G. metallireducens (BamR) | 80 | 350 | Highly specific for dienoyl-CoA |

| S. aciditrophicus (BamR) | 35 | 550 | Highly specific for dienoyl-CoA |

These enzymes show no significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA, indicating their specificity for cyclohexa-2,5-diene-1-carbonyl-CoA in the benzoyl-CoA degradation pathway .

Analytical Methods and Synthesis

The detection, measurement, and synthesis of cyclohexa-2,5-diene-1-carbonyl-CoA are essential for studying its biochemical roles and metabolic pathways.

Synthesis and Purification

Cyclohexa-2,5-diene-1-carbonyl-CoA can be enzymatically synthesized from benzoate using a combination of purified enzymes. The synthesis typically involves the following steps:

-

Activation of benzoate to benzoyl-CoA using benzoate-CoA ligase

-

Reduction of benzoyl-CoA to cyclohexa-2,5-diene-1-carbonyl-CoA using benzoyl-CoA reductase

The resulting product can be purified by preparative high-performance liquid chromatography (HPLC) and confirmed by its characteristic UV/visible spectrum .

Analytical Methods

Several analytical methods have been developed for the detection and quantification of cyclohexa-2,5-diene-1-carbonyl-CoA:

-

HPLC Assays: Used for product analysis, determination of substrate specificity, and testing enzyme activities in crude extracts

-

Spectrophotometric Assays: A convenient spectrophotometric assay has been developed for monitoring the reversible hydration of cyclohexa-2,5-diene-1-carbonyl-CoA

-

UV/Visible Spectroscopy: Characteristic spectral properties can be used to identify and quantify cyclohexa-2,5-diene-1-carbonyl-CoA

Significance in Microbial Metabolism

The role of cyclohexa-2,5-diene-1-carbonyl-CoA in anaerobic aromatic metabolism has significant implications for understanding microbial ecology, bioremediation, and biochemical evolution.

Ecological Significance

Anaerobic degradation of aromatic compounds is a crucial process in many oxygen-depleted environments, including aquatic sediments, aquifers, and digestive tracts. The benzoyl-CoA pathway, with cyclohexa-2,5-diene-1-carbonyl-CoA as a key intermediate, enables certain bacteria to utilize aromatic compounds as carbon and energy sources in these environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume